molecular formula C9H16N2O3 B2937840 N-(2-hydroxycyclobutyl)morpholine-4-carboxamide CAS No. 2201702-05-6

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide

Cat. No.: B2937840
CAS No.: 2201702-05-6
M. Wt: 200.238
InChI Key: UGLHHONWYQJSEC-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a morpholine ring, a common structural motif in pharmaceuticals known for its ability to improve water solubility and influence the pharmacokinetic properties of a molecule . This particular derivative is characterized by its carboxamide linkage to a 2-hydroxycyclobutyl group, a conformationally restricted scaffold that may be utilized to explore novel structure-activity relationships. While specific biological data for this compound is not currently available in the public domain, structurally similar morpholine-4-carboxamide analogs are frequently investigated as key intermediates and building blocks in the synthesis of more complex active molecules . For instance, such derivatives serve as critical cores in the development of targeted therapeutic agents, including kinase inhibitors . Researchers value these compounds for their potential to modulate protein-protein interactions and enzyme activity. The presence of both hydrogen bond donor and acceptor sites within the molecule makes it a versatile scaffold for designing potential pharmacologically active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-8-2-1-7(8)10-9(13)11-3-5-14-6-4-11/h7-8,12H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLHHONWYQJSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with cyclobutanone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic addition to the cyclobutanone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key morpholine-4-carboxamide derivatives and their substituents:

Compound Name Substituent(s) Key Structural Features Reference
N-(4-Chlorophenyl)morpholine-4-carboxamide 4-chlorophenyl Chlorine atom for enhanced lipophilicity
N-(o-Tolyl)morpholine-4-carboxamide o-tolyl (methyl-substituted aryl) Methyl group for steric effects
N-(2-Benzoylphenyl)morpholine-4-carboxamide 2-benzoylphenyl Benzoyl group for π-π interactions
JP1 (N-[3-chloro-4-(4-chloro-2-hydroxyphenoxy)phenyl]morpholine-4-carboxamide) Chloro, hydroxyphenoxy Halogen and hydroxyl groups for H-bonding
Target Compound 2-hydroxycyclobutyl Strained cyclobutane with hydroxyl group -

Analysis :

  • The 2-hydroxycyclobutyl group in the target compound introduces a unique combination of strain (from the cyclobutane ring) and hydrogen-bonding capability (via the hydroxyl group). This contrasts with aryl substituents (e.g., chlorophenyl, benzoylphenyl), which prioritize aromatic interactions .

Physicochemical Properties

Compound Name Melting Point (°C) IR Features (cm⁻¹) Solubility Insights
N-(2-Benzoylphenyl)morpholine-4-carboxamide 311.1 Not reported Likely low (high m.p.)
N-(4-Chlorophenyl)morpholine-4-carboxamide Not reported N–H⋯O hydrogen bonds (crystal) Moderate (polar substituents)
JP1 Not reported 1643 (C=O urea), 3456 (N–H) Hydroxy group enhances H₂O solubility
Target Compound - Expected C=O (~1640–1750 cm⁻¹) Higher solubility due to –OH

Analysis :

  • The hydroxyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) .
  • High melting points in aryl-substituted compounds (e.g., 311°C) suggest strong crystal packing, whereas the target’s cyclobutyl group might reduce symmetry and lower melting points .

Target Compound Implications :

  • Without direct data, toxicity risks are speculative. However, the hydroxyl group may reduce metabolic liabilities compared to halogenated analogs.

Biological Activity

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Hydroxycyclobutyl Group : A cyclobutane ring with a hydroxyl group, which influences the compound's steric and electronic properties.
  • Carboxamide Group : Contributes to the compound's solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by forming stable complexes, thus blocking their active sites. This interaction can modulate various metabolic pathways and signal transduction cascades, leading to diverse biological effects.

Pharmacological Properties

Research has indicated several promising pharmacological properties for this compound:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further exploration in antiviral drug development.
  • Anticancer Potential : The compound has shown activity against cancer cell lines, indicating its potential as an anticancer agent. Specific studies have reported its efficacy in inhibiting tumor growth in preclinical models .

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell Lines TestedIC50/CC50 Values
AntiviralVariousTBD
AnticancerA431, H1975CC50 > 1 μM
Enzyme InhibitionNot specifiedIC50 = 27 nM

Case Studies

  • Anticancer Efficacy : In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant antiproliferative effects. The compound was evaluated for its ability to inhibit cell growth, with results indicating an IC50 value in the low micromolar range .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could selectively inhibit mutant forms of enzymes associated with cancer progression. This selectivity suggests a potential therapeutic window for targeting specific cancer types while minimizing effects on normal cells.

Q & A

Q. What preliminary toxicological assessments are critical for early-stage morpholine carboxamide derivatives?

  • Methodological Answer : Conduct Ames tests for mutagenicity and acute toxicity studies (e.g., zebrafish embryos). Monitor cytotoxicity in HEK293 or HepG2 cell lines. For compounds with limited data (e.g., xamoterol analogs), prioritize in silico toxicity prediction tools (e.g., ProTox-II) .

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